![molecular formula C21H34N4O10 B069213 Ac-IETD-CHO CAS No. 191338-86-0](/img/structure/B69213.png)
Ac-IETD-CHO
Overview
Description
“Ac-IETD-CHO” is a synthesized peptide used in biochemical research, particularly in the study of caspase enzymes which are crucial in the process of apoptosis, or programmed cell death. This compound is part of a broader category of chemicals used to understand and modulate biochemical pathways in cells.
Synthesis Analysis
The synthesis of compounds like “this compound” involves complex organic chemistry techniques, often employing peptide synthesis strategies. These methods might include solid-phase synthesis techniques, allowing for the precise assembly of peptide chains molecule by molecule. While specific details on “this compound” synthesis are scarce, similar compounds are typically synthesized using a stepwise addition of amino acids to a growing peptide chain, ensuring the correct sequence and structure (Whitesides et al., 1995).
Molecular Structure Analysis
The molecular structure of peptides like “this compound” is characterized by the sequence of amino acids and the presence of specific functional groups that define their activity. The exact molecular structure would be determined using techniques such as NMR spectroscopy and X-ray crystallography, providing detailed insights into the arrangement of atoms and the spatial configuration of the peptide (Guan Jin et al., 2004).
Chemical Reactions and Properties
The chemical reactivity of “this compound” involves its interaction with caspase enzymes. It acts as a substrate mimic or inhibitor, binding to the active site of the enzyme and affecting its activity. This interaction is crucial for studying the enzyme's role in apoptosis and can be analyzed through biochemical assays to understand the compound's inhibitory or activation effects on caspase activity (T. Harrop & P. Mascharak, 2005).
Physical Properties Analysis
The physical properties of “this compound,” such as solubility, melting point, and stability, are essential for its handling and use in laboratory settings. These properties depend on the peptide's structure, the amino acid composition, and the presence of functional groups. Studies on similar compounds provide insights into how these properties affect the compound's behavior in biological systems (D. Połomski et al., 2020).
Chemical Properties Analysis
“this compound” exhibits specific chemical properties, including reactivity towards caspase enzymes, which is a hallmark of its function in research. Understanding these properties involves studying the compound's interaction with biological molecules, its stability under physiological conditions, and its specificity and efficacy as a caspase inhibitor (S. Gencic & D. Grahame, 2008).
Scientific Research Applications
Caspase-3 Inhibition in X-irradiated Human Leukemic Cells : Ac-IETD-CHO, among other caspase inhibitors, was studied for its effects on cell death in X-irradiated human leukemic MOLT-4 cells. The inhibition of caspase-3, achieved using this compound, led to a suppression of apoptotic hallmarks without affecting cell survival. This suggests that this compound can modulate the mode of cell death, shifting it away from apoptosis, potentially towards other forms of programmed cell death (Nakano & Shinohara, 2002).
Inherited Retinal Degeneration in Mice : In a study on C3H mice carrying the rd gene, this compound, as a caspase-3 inhibitor, was found to transiently delay retinal degeneration. This delay was attributed to the inhibition of apoptosis in photoreceptor cells, suggesting a potential therapeutic application of caspase-3 inhibitors like this compound in treating human retinal degeneration (Yoshizawa et al., 2002).
Selectivity of Caspase Inhibitors : A study on the selectivity of peptide-based inhibitors, including this compound, against human caspases highlighted a broad range of selectivities and potencies. This research helps in understanding the role of caspases in inflammation and apoptosis, and how inhibitors like this compound can be selectively used to modulate these processes (Garcia-Calvo et al., 1998).
Role in Programmed Cell Death in Developing Mouse Kidney : In the context of kidney organogenesis, this compound was used to inhibit caspase-9 activity, significantly impacting ureteric bud branching and nephrogenesis. This indicates the involvement of caspase-9, and by extension, the effect of its inhibitor this compound, in programmed cell death during kidney development (Araki et al., 2003).
Mechanism of Action
Target of Action
Acetyl-Ile-Glu-Thr-Asp-aldehyde, also known as Ac-IETD-CHO, primarily targets granzyme B and caspase-8 . These are both proteases that play crucial roles in apoptosis, a form of programmed cell death .
Mode of Action
This compound acts as a potent, reversible inhibitor of granzyme B and caspase-8 . It blocks the cleavage of the 32kD caspase-3 precursor into the p12 and p20 subunits, thus preventing the formation of active caspase-8 .
Biochemical Pathways
The inhibition of granzyme B and caspase-8 by this compound affects the apoptosis pathway . Apoptosis is a vital cellular process involved in the regulation of cell death, proliferation, differentiation, and inflammatory response . Dysregulation of caspase-mediated apoptosis has been linked to various diseases, including inflammatory diseases, neurological disorders, metabolic diseases, and cancer .
Result of Action
By inhibiting granzyme B and caspase-8, this compound can prevent Fas-mediated apoptotic cell death, hemorrhage, and liver failure . It can also inhibit cell death induced by cytotoxic T lymphocytes .
Safety and Hazards
When handling Ac-IETD-CHO, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, all sources of ignition should be removed, and personnel should be evacuated to safe areas .
properties
IUPAC Name |
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O10/c1-5-10(2)17(22-12(4)28)20(34)24-14(6-7-15(29)30)19(33)25-18(11(3)27)21(35)23-13(9-26)8-16(31)32/h9-11,13-14,17-18,27H,5-8H2,1-4H3,(H,22,28)(H,23,35)(H,24,34)(H,25,33)(H,29,30)(H,31,32)/t10-,11+,13-,14-,17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTKTZHLZLOIIO-PBEPODTISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Ac-IETD-CHO acts as a competitive, irreversible inhibitor of caspase-8. Its tetrapeptide sequence (Ile-Glu-Thr-Asp) mimics the caspase-8 cleavage site, allowing it to bind to the enzyme's active site. The aldehyde group then forms a covalent bond with the catalytic cysteine residue, effectively blocking caspase-8 activity. [, ] This inhibition disrupts the caspase cascade, preventing the activation of downstream executioner caspases like caspase-3 and ultimately inhibiting apoptosis. [, ]
ANone: While the papers provided don't delve into detailed spectroscopic data, this compound's molecular formula is C23H38N4O10, and its molecular weight is 530.57 g/mol. Further information regarding spectroscopic properties like NMR and mass spectrometry can be obtained from the compound supplier or through specific database searches.
ANone: The provided research primarily focuses on this compound's activity in biological systems and doesn't explicitly address material compatibility or stability under various conditions. Such information is typically found in the compound's technical data sheet or through direct communication with the supplier.
A: this compound is not a catalyst; it functions exclusively as a caspase-8 inhibitor. [, ] This selectivity makes it a valuable tool in dissecting apoptotic pathways, particularly in distinguishing between caspase-8-dependent and -independent mechanisms. [, , ] Researchers utilize this compound in both in vitro and in vivo studies to investigate caspase-8's role in various cellular processes, including cancer development, neurodegeneration, and immune responses. [, , ]
A: Although specific SAR studies weren't discussed, the research highlights the importance of the tetrapeptide sequence (Ile-Glu-Thr-Asp) for caspase-8 recognition and binding. [] Modifications to this sequence could potentially alter its affinity and selectivity for caspase-8. For instance, changing the aspartic acid (Asp) residue at the P1 position might diminish its inhibitory potency. []
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